molecular formula C14H13N5O3 B2603730 N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide CAS No. 1311729-30-2

N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

Cat. No.: B2603730
CAS No.: 1311729-30-2
M. Wt: 299.29
InChI Key: KAZBSPLFSWEWDC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a cyanomethyl group, a nitro-substituted imidazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylimidazole to introduce the nitro group. This is followed by the alkylation of the imidazole nitrogen with a cyanomethyl group. The final step involves the acylation of the resulting intermediate with phenylacetyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in the imidazole ring can undergo reduction to form corresponding amines under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or chemical reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction Products: Amino derivatives of the imidazole ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole moiety.

    Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is primarily attributed to its nitroimidazole component. This moiety can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The cyanomethyl group may also contribute to its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole used as an antimicrobial agent.

    Tinidazole: Similar in structure and used for similar applications.

    Ornidazole: Also a nitroimidazole with antimicrobial properties.

Uniqueness: N-(cyanomethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles. Its cyanomethyl group, in particular, may enhance its ability to form derivatives and interact with various biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-11-16-9-13(19(21)22)18(11)10-14(20)17(8-7-15)12-5-3-2-4-6-12/h2-6,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZBSPLFSWEWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)N(CC#N)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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